molecular formula C9H20N2O B017450 N'-hydroxynonanimidamide CAS No. 103499-15-6

N'-hydroxynonanimidamide

Cat. No.: B017450
CAS No.: 103499-15-6
M. Wt: 172.27 g/mol
InChI Key: BFNMHBKYKMIUEQ-UHFFFAOYSA-N
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Description

N'-Hydroxynonanimidamide (C₉H₁₉N₂O) is an amidoxime derivative characterized by a nine-carbon aliphatic chain and a hydroxylamine moiety. It is synthesized via the reaction of nonanenitrile with hydroxylamine hydrochloride in isopropyl alcohol (iPrOH) under basic conditions (NaHCO₃), yielding a white solid with a melting point of 79–81°C and a moderate synthesis yield of 59% . Key spectral data include:

  • ¹H-NMR: δ 4.52 (br. s, 2H), 0.87 (t, J = 6.7 Hz, 3H)
  • ¹³C-NMR: δ 154.2 (C=N-OH), 31.8–14.1 (aliphatic chain) .

The compound serves as a precursor for antiparasitic oxadiazoles, such as 3-octyl-1,2,4-oxadiazoles, synthesized via microwave-assisted coupling with active esters .

Properties

CAS No.

103499-15-6

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N'-hydroxynonanimidamide

InChI

InChI=1S/C9H20N2O/c1-2-3-4-5-6-7-8-9(10)11-12/h12H,2-8H2,1H3,(H2,10,11)

InChI Key

BFNMHBKYKMIUEQ-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=NO)N

Isomeric SMILES

CCCCCCCC/C(=N\O)/N

Canonical SMILES

CCCCCCCCC(=NO)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Applications/Notes
N'-Hydroxynonanimidamide C₉H₁₉N₂O 171.26 g/mol 79–81 Aliphatic chain, amidoxime Antiparasitic oxadiazole synthesis
N'-Hydroxy-2-phenylethanimidamide C₈H₁₀N₂O 150.18 g/mol Not reported Phenyl group, amidoxime Biochemical probes
N'-Hydroxypyrazine-2-carboximidamide C₅H₆N₄O 138.13 g/mol Not reported Pyrazine ring, amidoxime Heterocyclic drug intermediates
N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide C₈H₁₀N₂O₂ 166.18 g/mol Not reported Hydroxymethylbenzene, amidoxime Antioxidant potential

Key Observations :

  • Chain Length and Lipophilicity: this compound’s nonyl chain confers higher hydrophobicity compared to aromatic analogs (e.g., phenyl or pyrazine derivatives), influencing solubility and biodistribution .
  • Electronic Effects : Aromatic substituents (e.g., pyrazine in ) introduce π-π stacking and hydrogen-bonding capabilities, enhancing binding to biological targets.

Research Findings and Data Tables

Key Spectral Data for Selected Compounds

Compound ¹H-NMR (δ, CDCl₃) ¹³C-NMR (δ, CDCl₃)
This compound 4.52 (br. s, 2H, NH₂), 0.87 (t, 3H, CH₃) 154.2 (C=N-OH), 31.8–14.1 (aliphatic)
5-(5-Bromopentyl)-3-octyl-1,2,4-oxadiazole (47) 3.40 (t, 2H, BrCH₂), 0.87 (t, 3H, CH₃) 179.2 (C=N-O), 33.3–14.2 (alkyl/Br)

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